molecular formula C8H8BrNO2 B12038141 5-Bromo-2-methoxybenzaldehyde oxime

5-Bromo-2-methoxybenzaldehyde oxime

Cat. No.: B12038141
M. Wt: 230.06 g/mol
InChI Key: FOPPMJDZHLMQIP-YHYXMXQVSA-N
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Description

5-Bromo-2-methoxybenzaldehyde oxime: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzaldehyde oxime typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction can be carried out in an aqueous or alcoholic medium. The general reaction is as follows:

5-Bromo-2-methoxybenzaldehyde+Hydroxylamine hydrochloride5-Bromo-2-methoxybenzaldehyde oxime+HCl\text{5-Bromo-2-methoxybenzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 5-Bromo-2-methoxybenzaldehyde+Hydroxylamine hydrochloride→5-Bromo-2-methoxybenzaldehyde oxime+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-Bromo-2-methoxybenzonitrile or 5-Bromo-2-methoxybenzonitro compounds.

    Reduction: Formation of 5-Bromo-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzaldehyde oximes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxybenzaldehyde oxime is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oximes. It may also be used in the development of new biochemical assays.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The bromine atom can also influence the reactivity of the compound by stabilizing intermediates through resonance and inductive effects.

Comparison with Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.

    5-Bromo-2-methoxybenzonitrile: Similar structure but with a nitrile group instead of an oxime group.

    5-Bromo-2-methoxybenzylamine: Similar structure but with an amine group instead of an oxime group.

Uniqueness: 5-Bromo-2-methoxybenzaldehyde oxime is unique due to the presence of both the oxime and bromine substituents, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(NZ)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-7(9)4-6(8)5-10-11/h2-5,11H,1H3/b10-5-

InChI Key

FOPPMJDZHLMQIP-YHYXMXQVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\O

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NO

Origin of Product

United States

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